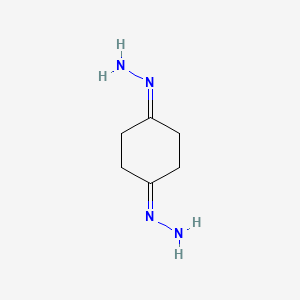
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO3. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with neurotransmitter receptors, modulating their signaling pathways .
Comparación Con Compuestos Similares
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks both the methoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-6-8-3-4-9(16-2)5-10(8)11(7-13)12(14)15/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
HASHKQISUGNMAG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C2=C(C1)C=CC(=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)




![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)




![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)


